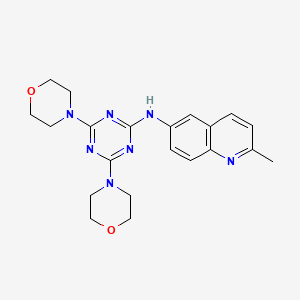![molecular formula C17H20N2O4S2 B3613668 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide](/img/structure/B3613668.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide
Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide, also known as AM-1241, is a synthetic cannabinoid receptor agonist. It was first synthesized in the year 2000 by researchers at the University of Connecticut. Since then, it has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide exerts its effects by binding to the cannabinoid receptor type 2 (CB2 receptor), which is mainly expressed in immune cells and peripheral tissues. Activation of CB2 receptor by this compound leads to the inhibition of inflammatory mediators and the activation of anti-inflammatory pathways. Moreover, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of inflammation and neuroprotection.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It has also been shown to increase the production of anti-inflammatory cytokines such as IL-10. Moreover, this compound has been shown to reduce the activation of microglia and astrocytes, which are involved in the pathogenesis of neuroinflammation.
Advantages and Limitations for Lab Experiments
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is a highly selective CB2 receptor agonist, which reduces the risk of off-target effects. It is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, this compound has some limitations for lab experiments. It is not water-soluble, which limits its use in aqueous solutions. Moreover, its high lipophilicity can lead to non-specific binding to cell membranes and other lipophilic molecules.
Future Directions
For research include optimization of its pharmacokinetic and pharmacodynamic properties, use in combination with other drugs, development of novel drug delivery systems, and development of diagnostic tools.
Scientific Research Applications
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-methoxy-4-(methylthio)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have anti-inflammatory effects in animal models of acute and chronic inflammation. Moreover, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-methoxy-4-methylsulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-16-11-13(24-2)5-8-15(16)17(20)19-10-9-12-3-6-14(7-4-12)25(18,21)22/h3-8,11H,9-10H2,1-2H3,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKJEHKMMVFFID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(4-chlorophenyl)thio]-3,5,6-trifluoropyridin-2-yl}piperazine](/img/structure/B3613590.png)


![N-(4-{[3-(4-isopropylphenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B3613603.png)
![N-{3-[(4-bromobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3613616.png)
![3-(5-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B3613621.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-4-tert-butylbenzamide](/img/structure/B3613629.png)
![N-[2-(aminocarbonyl)phenyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3613634.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2,4-dichlorobenzamide](/img/structure/B3613649.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-bromophenyl)acetamide](/img/structure/B3613661.png)
![3-(2-pyridinyl)-7-{[4-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B3613684.png)
![3-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3613698.png)
